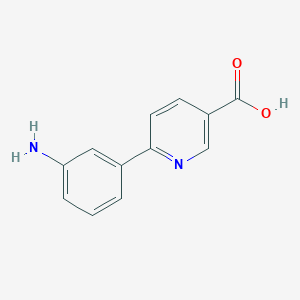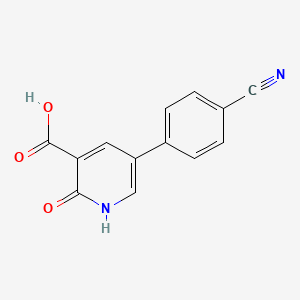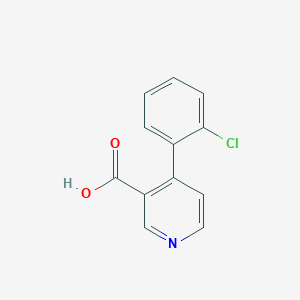
6-(3-Aminophenyl)nicotinic acid
概要
説明
6-(3-Aminophenyl)nicotinic acid is a chemical compound . It is a derivative of nicotinic acid, also known as niacin or vitamin B3 .
Synthesis Analysis
The synthesis of 6-(3-Aminophenyl)nicotinic acid or similar compounds involves complex chemical reactions . For instance, a study mentioned the synthesis of SHAPE reagents, where 6-aminopyridine-3-carboxylic acid was used . Another study discussed the synthesis of nicotinamide derivatives .Molecular Structure Analysis
The molecular structure of compounds similar to 6-(3-Aminophenyl)nicotinic acid has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis
Boronic acids, which can be related to aminophenyl compounds, have been used in various sensing applications . A study discussed the interactions of dopamine hydrochloride with nicotinic acid in aqueous solution . Another study mentioned a direct reaction of 3-methylpyridine to nicotinic acid using nitric acid as an oxidant .Physical And Chemical Properties Analysis
Nicotinic acid is a colorless, water-soluble solid . It is a derivative of pyridine, with a carboxyl group (COOH) at the 3-position . The physical and chemical properties of 6-(3-Aminophenyl)nicotinic acid are expected to be similar .科学的研究の応用
Lipid Regulation
Nicotinic acid and its derivatives, including “6-(3-Aminophenyl)nicotinic acid”, have been shown to have potent lipid-modifying effects. They can help attenuate the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .
Cardiovascular Disease Prevention
Due to their lipid-regulating properties, nicotinic acid derivatives can be used to reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease .
Anti-inflammatory and Analgesic Applications
Some derivatives of nicotinic acid, such as 2-substituted aryl derivatives, have shown anti-inflammatory and analgesic efficacy . This suggests potential applications of “6-(3-Aminophenyl)nicotinic acid” in pain management and inflammation reduction.
4. Treatment of Pneumonia and Kidney Diseases Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
Potential Alzheimer’s Disease Treatment
Some derivatives of nicotinic acid have proven effective against Alzheimer’s disease . This suggests that “6-(3-Aminophenyl)nicotinic acid” could potentially be used in the treatment of Alzheimer’s disease.
Vitamin Deficiency Treatment
Nicotinic acid is one of the most important vitamins, which is involved in many vital processes within the bodies of living organisms. Its deficiency leads to many diseases, the most famous of which is pellagra . Therefore, “6-(3-Aminophenyl)nicotinic acid” could potentially be used to treat vitamin deficiencies.
作用機序
Target of Action
6-(3-Aminophenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of this compound are likely to be similar to those of its parent compound, nicotinic acid. Nicotinic acid primarily targets the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in the transmission of signals in the nervous system .
Mode of Action
The mode of action of 6-(3-Aminophenyl)nicotinic acid is likely to involve interaction with its targets, the nAChRs. Nicotine, a stimulant drug, acts as an agonist at these receptors . It is plausible that 6-(3-Aminophenyl)nicotinic acid, being a derivative of nicotinic acid, may interact with these receptors in a similar manner. This interaction could result in changes in the transmission of signals in the nervous system .
Biochemical Pathways
The biochemical pathways affected by 6-(3-Aminophenyl)nicotinic acid are likely to be similar to those affected by nicotinic acid. Nicotinic acid is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism . It is also involved in the regulation of lipid levels in the body . Therefore, 6-(3-Aminophenyl)nicotinic acid could potentially affect these pathways and their downstream effects.
Pharmacokinetics
It is known that nicotine, a related compound, can permeate into the endoplasmic reticulum within seconds of extracellular application and leaves as rapidly after removal from the extracellular solution . This suggests that 6-(3-Aminophenyl)nicotinic acid may have similar pharmacokinetic properties, which could impact its bioavailability.
Result of Action
Nicotinic acid has been shown to have significant effects on lipid metabolism, including reducing levels of low-density lipoprotein cholesterol and triglycerides, and increasing levels of high-density lipoprotein cholesterol . It may also have effects on cellular energy metabolism due to its role in the synthesis of NAD+ .
Action Environment
The action, efficacy, and stability of 6-(3-Aminophenyl)nicotinic acid could be influenced by various environmental factors. These could include the presence of other substances in the body, the pH of the environment, and the temperature. For instance, the Suzuki–Miyaura cross-coupling reaction, a widely used reaction in organic chemistry, is known to be influenced by environmental conditions . As such, the action of 6-(3-Aminophenyl)nicotinic acid could potentially be influenced by similar factors.
Safety and Hazards
将来の方向性
Boronic acids, which can be related to aminophenyl compounds, are increasingly utilized in diverse areas of research . They have been used in sensor development applications, especially in the areas of medical, pharmaceutical, food quality control, and the environment . Future research directions for MIP-based biomimetic systems have been discussed .
特性
IUPAC Name |
6-(3-aminophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJIKZZGWCQRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686937 | |
| Record name | 6-(3-Aminophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Aminophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261953-36-9 | |
| Record name | 3-Pyridinecarboxylic acid, 6-(3-aminophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261953-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Aminophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B3228194.png)











